molecular formula C18H25F2NO B2840956 1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol CAS No. 2445793-01-9

1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol

Cat. No.: B2840956
CAS No.: 2445793-01-9
M. Wt: 309.401
InChI Key: DDBOLSRJKMFRCB-QGGXVJLZSA-N
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Description

1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol is a synthetic organic compound characterized by its complex molecular structure This compound features a cyclohexanol core substituted with a methyl group and a 3,4-difluorophenylmethyl azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3,4-difluorobenzylamine and suitable electrophiles.

    Attachment to the Cyclohexanol Core: The azetidine derivative is then coupled with a cyclohexanol derivative under conditions that facilitate nucleophilic substitution or addition reactions.

    Final Modifications: The final product may undergo purification and additional modifications to enhance its stability and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and scalable processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexanol ring can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the azetidine ring or the cyclohexanol core.

    Substitution: Halogenation or other substitution reactions can occur on the phenyl ring or the azetidine moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of nucleophilic substitution and cyclization reactions.

Biology and Medicine:

    Pharmacological Research:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: Potential use in the development of new materials with specific chemical properties.

    Chemical Engineering: Applications in the design of industrial processes for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism by which 1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol exerts its effects depends on its interaction with molecular targets. These interactions may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Pathway Involvement: Participating in biochemical pathways that influence cellular functions and physiological responses.

Comparison with Similar Compounds

    1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-one: A ketone derivative with similar structural features.

    3,4-Difluorophenylmethyl Azetidine: A simpler compound lacking the cyclohexanol core.

    4-Methylcyclohexanol Derivatives: Compounds with variations in the substituents on the cyclohexanol ring.

Uniqueness: 1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol is unique due to the combination of its azetidine ring and cyclohexanol core, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[[3-[(3,4-difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2NO/c1-13-4-6-18(22,7-5-13)12-21-10-15(11-21)8-14-2-3-16(19)17(20)9-14/h2-3,9,13,15,22H,4-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBOLSRJKMFRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN2CC(C2)CC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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